molecular formula C23H24N2O4 B2374838 1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid CAS No. 2344681-30-5

1-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid

Cat. No. B2374838
CAS RN: 2344681-30-5
M. Wt: 392.455
InChI Key: CQMMNODBUHOVDZ-UHFFFAOYSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It contains a piperazine ring and a cyclopropane ring, both of which are functionalized . The molecular formula is C23H24N2O4 .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a piperazine ring, and a cyclopropane ring . The fluorene moiety is attached to the piperazine ring via a methoxy carbonyl group . The piperazine ring is further attached to the cyclopropane ring via a carbonyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.45 g/mol . It appears as a white-yellow crystalline powder . Its melting point is 177°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): taking off immediately all contaminated clothing and rinsing skin with water .

properties

IUPAC Name

1-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c26-21(27)23(9-10-23)25-13-11-24(12-14-25)22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMMNODBUHOVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)N2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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